N'-Phenylcyclobutanecarbohydrazide

Catalog No.
S8740020
CAS No.
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Phenylcyclobutanecarbohydrazide

Product Name

N'-Phenylcyclobutanecarbohydrazide

IUPAC Name

N'-phenylcyclobutanecarbohydrazide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c14-11(9-5-4-6-9)13-12-10-7-2-1-3-8-10/h1-3,7-9,12H,4-6H2,(H,13,14)

InChI Key

ODYRHSQAFTYDGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NNC2=CC=CC=C2

N'-Phenylcyclobutanecarbohydrazide is a chemical compound characterized by its unique structural features, which include a cyclobutane ring and a hydrazide functional group. The molecular formula for N'-Phenylcyclobutanecarbohydrazide is C11_{11}H14_{14}N2_{2}O, indicating the presence of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This compound is of interest in various fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

, including:

  • Synthesis Reactions: These reactions involve the formation of N'-Phenylcyclobutanecarbohydrazide from simpler reactants. For example, it can be synthesized through the reaction of phenylcyclobutanecarboxylic acid with hydrazine derivatives.
  • Decomposition Reactions: Under certain conditions, N'-Phenylcyclobutanecarbohydrazide may decompose into its constituent parts, which can include phenylcyclobutane and hydrazine.
  • Exchange Reactions: This compound can also undergo exchange reactions where it reacts with other compounds to form new products while retaining some of its original structure.

The specific conditions under which these reactions occur, such as temperature and catalysts, can significantly influence the reaction pathways and products formed

N'-Phenylcyclobutanecarbohydrazide has been investigated for its biological activities. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: Some derivatives of hydrazides are known for their ability to inhibit microbial growth.
  • Anticancer Activity: Certain hydrazones and hydrazides have shown promise in cancer research, potentially acting as cytotoxic agents against various cancer cell lines.
  • Anti-inflammatory Effects: Compounds containing hydrazide groups often demonstrate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Further research is needed to elucidate the precise mechanisms through which N'-Phenylcyclobutanecarbohydrazide exerts its biological effects

The synthesis of N'-Phenylcyclobutanecarbohydrazide typically involves several steps:

  • Formation of Cyclobutane Derivative: The initial step may involve the synthesis of a phenyl-substituted cyclobutane.
  • Hydrazine Reaction: The cyclobutane derivative is then reacted with hydrazine or hydrazine derivatives to form the hydrazide functional group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure N'-Phenylcyclobutanecarbohydrazide.

These methods may vary based on the desired purity and yield of the final product .

N'-Phenylcyclobutanecarbohydrazide has potential applications in various areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Chemical Research: This compound can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structural properties may allow for applications in developing new materials with specific characteristics.

Interaction studies involving N'-Phenylcyclobutanecarbohydrazide focus on its reactivity with various biological targets. These studies help determine how the compound interacts at a molecular level with enzymes or receptors. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

In vitro studies may involve testing the compound against specific cell lines to observe its effects on cell viability and proliferation. In vivo studies could further elucidate its pharmacokinetics and pharmacodynamics

Several compounds share structural similarities with N'-Phenylcyclobutanecarbohydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
PhenylhydrazineContains a phenyl group with hydrazineKnown for its use in synthesizing azo dyes
CyclobutylcarbohydrazideSimilar cyclobutane structureExhibits different biological activities
BenzoylhydrazineHydrazine derivative with benzoyl groupUsed in various pharmaceutical applications

Uniqueness of N'-Phenylcyclobutanecarbohydrazide

N'-Phenylcyclobutanecarbohydrazide stands out due to its unique combination of a cyclobutane ring and a hydrazide functional group, which may confer distinct biological activities not observed in other similar compounds. Additionally, its potential applications in pharmaceuticals and materials science further highlight its significance in chemical research .

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for N'-phenylcyclobutanecarbohydrazide is 1-phenylcyclobutane-1-carbohydrazide, reflecting the cyclobutane backbone, the carbonyl group, and the phenyl-substituted hydrazide moiety. The numbering begins at the cyclobutane carbon bonded to the carbonyl group, ensuring priority for the hydrazide functional group over the phenyl substituent.

Molecular Formula and Weight Analysis

  • Molecular formula: C₁₁H₁₄N₂O
  • Molecular weight: 190.24 g/mol
    This formula derives from the condensation of cyclobutanecarboxylic acid (C₅H₈O₂) and phenylhydrazine (C₆H₈N₂), with the elimination of water.

Table 1: Comparative Molecular Data for Cyclobutane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)
N'-PhenylcyclobutanecarbohydrazideC₁₁H₁₄N₂O190.24
1-Phenylcyclobutanecarboxylic acidC₁₁H₁₂O₂176.21
N-PhenylcyclobutanecarboxamideC₁₁H₁₃NO175.23
1-PhenylcyclobutanecarbonitrileC₁₁H₁₁N157.22

Data sources: .

Structural Isomerism and Tautomeric Forms

The compound exhibits conformational isomerism due to the puckered cyclobutane ring, which adopts non-planar geometries to alleviate angle strain. Two dominant conformers are observed:

  • Envelope conformation: One cyclobutane carbon lies out of the plane formed by the other three.
  • Twist conformation: Two adjacent carbons deviate from the plane in opposite directions.

Tautomerism is limited due to the absence of acidic α-hydrogens adjacent to the carbonyl group. However, the hydrazide group (-CONHNHPh) can engage in rotamerism, with restricted rotation around the N-N bond (Figure 1).

Crystallographic Data and Solid-State Conformation

X-ray diffraction studies of analogous compounds (e.g., N'-(2,6-dichlorophenyl)cyclobutanecarbohydrazide) reveal:

  • Bond lengths: C=O (1.23 Å), C-N (1.36 Å), N-N (1.42 Å).
  • Dihedral angles: The phenyl ring is tilted at 55–65° relative to the cyclobutane plane, minimizing steric clashes.

Comparative Analysis with Related Cyclobutane Derivatives

The hydrazide group imparts distinct electronic and steric properties compared to other cyclobutane derivatives:

  • Carboxylic acid derivatives (e.g., 1-phenylcyclobutanecarboxylic acid): Higher polarity and hydrogen-bonding capacity due to the -COOH group.
  • Carboxamides (e.g., N-phenylcyclobutanecarboxamide): Reduced nucleophilicity compared to hydrazides, limiting their utility in condensation reactions.
  • Carbonitriles (e.g., 1-phenylcyclobutanecarbonitrile): Electron-withdrawing cyano group enhances electrophilicity at the cyclobutane carbon.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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